molecular formula C15H23ClN2O5S B15152062 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide

Cat. No.: B15152062
M. Wt: 378.9 g/mol
InChI Key: NZPVPNZOANUOHN-UHFFFAOYSA-N
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring, along with ethoxypropyl and methylglycinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the 5-chloro-2-methoxyphenyl sulfonyl chloride. This intermediate is then reacted with N-(3-ethoxypropyl)-N~2~-methylglycinamide under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar phenyl ring structure with a sulfonamide group.

    (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride: Contains a similar 5-chloro-2-methoxyphenyl group but with a hydrazine moiety.

Uniqueness

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H23ClN2O5S

Molecular Weight

378.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C15H23ClN2O5S/c1-4-23-9-5-8-17-15(19)11-18(2)24(20,21)14-10-12(16)6-7-13(14)22-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19)

InChI Key

NZPVPNZOANUOHN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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